molecular formula C9H7NO2 B181525 2-(Cyanomethyl)benzoic acid CAS No. 6627-91-4

2-(Cyanomethyl)benzoic acid

Cat. No. B181525
CAS RN: 6627-91-4
M. Wt: 161.16 g/mol
InChI Key: AGXBHBJDSLZGAP-UHFFFAOYSA-N
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Patent
US06608071B2

Procedure details

With gentle heating, 175 g (1.08 mol) of 2-cyanomethyl-benzoic acid (for preparation see: Org. Synthesis, Coll, Vol. 3,174) are dissolved in 1.7 liters of CH2Cl2; 242 ml (=90%, 1.6 mol) of dimethylformamide dimethylacetal are added dropwise at room temperature, and stirring is carried out for 38 hours to complete the reaction. The reaction mixture is washed with 2×1.2 liters of saturated NaHCO3 solution and brine. The aqueous phases are extracted using 2 portions of CH2Cl2, and the organic phases are dried (Na2SO4) and concentrated by evaporation. Column chromatography (SiO2; ethyl acetate/hexane 1:4, applied in ethyl acetate/hexane/CH2Cl2) yields the title compound: m.p. 49-50° C.; 1H NMR (DMSO-d6) 7.96 (d, 1H), 7.66 (t, 1H), 7.57 (d, 1H), 7.51 (t, 1H), 4.26 (s, 2H), 3.86 (s, 3H); Anal. calc. (C10H9NO2) C 68.56%, H 5.18%, N 8.00%; found C 68.5%, H 5.1%, N 7.9%.
Quantity
175 g
Type
reactant
Reaction Step One
Quantity
1.7 L
Type
solvent
Reaction Step One
Quantity
242 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]1[CH:12]=[CH:11][CH:10]=[CH:9][C:5]=1[C:6]([OH:8])=[O:7])#[N:2].[CH3:13]OC(OC)N(C)C>C(Cl)Cl>[CH3:13][O:7][C:6](=[O:8])[C:5]1[CH:9]=[CH:10][CH:11]=[CH:12][C:4]=1[CH2:3][C:1]#[N:2]

Inputs

Step One
Name
Quantity
175 g
Type
reactant
Smiles
C(#N)CC1=C(C(=O)O)C=CC=C1
Name
Quantity
1.7 L
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
242 mL
Type
reactant
Smiles
COC(N(C)C)OC

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction
WASH
Type
WASH
Details
The reaction mixture is washed with 2×1.2 liters of saturated NaHCO3 solution and brine
EXTRACTION
Type
EXTRACTION
Details
The aqueous phases are extracted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phases are dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation

Outcomes

Product
Details
Reaction Time
38 h
Name
Type
product
Smiles
COC(C1=C(C=CC=C1)CC#N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.